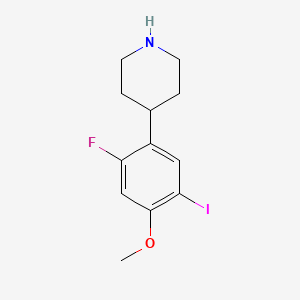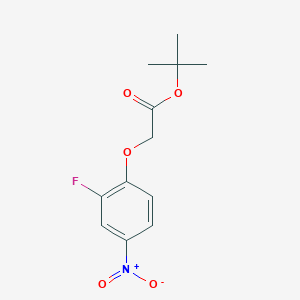
(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound contains a pyrazine ring, a pyridine moiety, and a boronic acid group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid typically involves multiple steps, including the formation of the pyrazine ring, the introduction of the pyridine moiety, and the incorporation of the boronic acid group. One common synthetic route involves the reaction of 4-methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-quality reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and applications.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it useful in Suzuki coupling reactions, which are widely used in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an inhibitor of specific enzymes or as a ligand for targeting certain receptors.
Industry: The compound’s reactivity and versatility make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The boronic acid group can form reversible covalent bonds with certain biomolecules, allowing for targeted interactions and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other boronic acid derivatives and pyrazine-containing molecules. Examples include:
- 4-Methyl-5-oxo-6-(pyridin-2-ylamino)-4,5-dihydropyrazin-2-ylboronic acid
- 4-Methyl-5-oxo-6-(pyridin-4-ylamino)-4,5-dihydropyrazin-2-ylboronic acid
- 4-Methyl-5-oxo-6-(quinolin-3-ylamino)-4,5-dihydropyrazin-2-ylboronic acid
Uniqueness
The uniqueness of (4-Methyl-5-oxo-6-(pyridin-3-ylamino)-4,5-dihydropyrazin-2-yl)boronic acid lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and therapeutics.
Propiedades
Fórmula molecular |
C10H11BN4O3 |
|---|---|
Peso molecular |
246.03 g/mol |
Nombre IUPAC |
[4-methyl-5-oxo-6-(pyridin-3-ylamino)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C10H11BN4O3/c1-15-6-8(11(17)18)14-9(10(15)16)13-7-3-2-4-12-5-7/h2-6,17-18H,1H3,(H,13,14) |
Clave InChI |
SXJLPIWDEYEBCJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(C(=O)C(=N1)NC2=CN=CC=C2)C)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(methoxymethyl)-1H-thieno[3,4-d]imidazole](/img/structure/B8371640.png)



![3-Imidazo[1,2-a]pyridin-3-yl-phenylamine](/img/structure/B8371660.png)
![Methyl 2-[(3,4-diaminophenyl)carbonyl]benzoate](/img/structure/B8371661.png)




